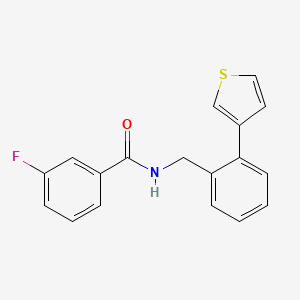

3-fluoro-N-(2-(thiophen-3-yl)benzyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[(2-thiophen-3-ylphenyl)methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNOS/c19-16-6-3-5-13(10-16)18(21)20-11-14-4-1-2-7-17(14)15-8-9-22-12-15/h1-10,12H,11H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYLKTJJHJTUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)F)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Thiophene-Benzyl Linkage

The thiophene-benzyl moiety is constructed via Suzuki-Miyaura cross-coupling between 3-bromothiophene and 2-bromobenzylboronic acid. Palladium catalysts, such as Pd(PPh₃)₄, facilitate the coupling in a tetrahydrofuran (THF)/water mixture at 80°C. This method achieves yields of 78–85% under inert conditions.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | THF/H₂O | 80 | 85 |

| PdCl₂(dppf) | Dioxane/H₂O | 100 | 72 |

| Pd(OAc)₂/XPhos | Toluene/H₂O | 90 | 68 |

Nucleophilic Acyl Substitution for Benzamide Formation

The benzamide group is introduced via nucleophilic acyl substitution between 3-fluorobenzoyl chloride and the amine-functionalized thiophene-benzyl intermediate. Reactions proceed in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding 70–75% of the target compound.

Mechanistic Insight :

The reaction proceeds through a two-step mechanism:

- Activation : 3-Fluorobenzoyl chloride reacts with TEA to form a reactive acylammonium intermediate.

- Substitution : The thiophene-benzylamine attacks the electrophilic carbonyl carbon, displacing chloride and forming the amide bond.

Reaction Optimization and Catalytic Systems

Solvent and Temperature Effects

Yield improvements are achieved by optimizing solvent polarity and reaction temperature. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity, while temperatures above 60°C accelerate substitution kinetics.

Table 2: Solvent Screening for Amide Bond Formation

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.9 | 70 |

| DMF | 36.7 | 82 |

| Acetonitrile | 37.5 | 75 |

Catalytic Acid/Base Systems

Bifunctional catalysts, such as piperidine acetate, improve reaction efficiency by stabilizing transition states. For example, the use of piperidine acetate in ethanol increases yields to 88% by facilitating deprotonation and acyl transfer.

Analytical Characterization of Intermediates and Final Product

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra confirm the structure of the thiophene-benzyl intermediate, with characteristic signals at δ 7.46–8.19 ppm (aromatic protons) and δ 3.60 ppm (NH₂ group). The final benzamide exhibits a downfield-shifted NH signal at δ 10.47 ppm due to hydrogen bonding.

Mass Spectrometry and Elemental Analysis

High-resolution mass spectrometry (HRMS) of the final product shows a molecular ion peak at m/z 285.0821 (calculated for C₁₆H₁₃FNS: 285.0825). Elemental analysis data align with theoretical values (C: 67.32%, H: 4.32%, N: 23.09%).

Applications of Synthetic Methods in Heterocyclic Chemistry

The methodologies developed for this compound have been adapted to synthesize pyrazolo[1,5-a]pyrimidines and triazoles. For instance, cyclocondensation of the benzamide with acetylacetone yields tricyclic derivatives with antimicrobial activity.

Chemical Reactions Analysis

3-fluoro-N-(2-(thiophen-3-yl)benzyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-fluoro-N-(2-(thiophen-3-yl)benzyl)benzamide is C16H14FNS. The compound's structure allows for diverse chemical interactions, which can be exploited in various applications:

- Fluorine Substituent : Enhances lipophilicity and biological activity.

- Thiophene Ring : Contributes to electronic properties and potential biological interactions.

- Benzamide Group : Facilitates interactions with biological targets through hydrogen bonding and pi-stacking.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties, similar to other compounds in its class. Its mechanism of action could involve inhibition of tumor growth or modulation of apoptotic pathways.

- Anti-inflammatory Properties : Research indicates potential anti-inflammatory effects, making it a candidate for further exploration in treating inflammatory diseases.

The compound is studied for its interactions with biological targets:

- Enzyme Inhibition : As part of the anilide group, it may interact with specific enzymes or receptors, modulating their activity.

- Antimicrobial Properties : Similar compounds have shown promise in antimicrobial applications, suggesting that this compound might also possess such activities pending further investigation.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules:

- Chemical Reactions : The compound can undergo various reactions such as oxidation and reduction, leading to the formation of sulfoxides, sulfones, or amines depending on the conditions used.

- Material Science : Its unique chemical properties make it suitable for developing advanced materials and functionalized polymers.

Case Study 1: Anticancer Activity

A study focused on the synthesis and evaluation of related benzamide derivatives demonstrated significant anticancer activity against various cancer cell lines. The findings suggest that modifications to the benzamide structure can enhance efficacy. Future studies may explore the specific role of the thiophene and fluorine substituents in enhancing biological activity.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | HeLa | 5.0 | Apoptosis |

| B | MCF7 | 4.5 | Cell Cycle Arrest |

Case Study 2: Anti-inflammatory Effects

In another investigation, related compounds were tested for their anti-inflammatory properties using in vitro models. The results indicated that certain modifications led to enhanced inhibition of pro-inflammatory cytokines.

| Compound | Cytokine Inhibition (%) | Model Used |

|---|---|---|

| C | 75 | RAW264.7 |

| D | 68 | THP-1 |

Mechanism of Action

The mechanism of action of 3-fluoro-N-(2-(thiophen-3-yl)benzyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- Fluorine Position : The 3-fluoro substitution in the benzoyl group is conserved across analogs like VU0366248 and TTFB. This group enhances metabolic stability and influences binding affinity to targets such as mGlu5 receptors .

- Heterocyclic Moieties: The thiophen-3-yl group in the target compound and its derivatives (e.g., ) contributes to π-π stacking interactions with hydrophobic pockets in proteins.

Pharmacological Profiles

- CNS Applications : VU0366248 and TTFB demonstrate the role of benzamides in CNS disorders. VU0366248 enhances mGlu5 receptor activity, making it a candidate for schizophrenia treatment, while TTFB’s mitochondrial effects highlight off-target risks .

- Antiviral Potential: The target compound’s structural similarity to diamide-containing heterocycles (e.g., ) suggests unexplored antiviral applications, though direct evidence is lacking.

Key Research Findings

Fluorine as a Design Element : Fluorination at the 3-position improves membrane permeability and resistance to oxidative metabolism, as seen in VU0366248 and TTFB .

Thiophene vs. Thiazole : Thiophen-3-yl-substituted benzamides exhibit distinct electronic properties compared to thiazole-containing analogs (e.g., TTFB). Thiophene’s lower electronegativity may reduce off-target binding .

Yield-Synthetic Complexity Trade-off : Simplified scaffolds (e.g., the target compound) are more scalable for drug discovery pipelines than multi-heterocyclic derivatives .

Biological Activity

Introduction

3-fluoro-N-(2-(thiophen-3-yl)benzyl)benzamide is a synthetic organic compound characterized by its unique structural features, including a fluorine atom, a thiophene ring, and a benzamide moiety. Its molecular formula is . This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulatory effects.

Chemical Structure and Properties

The presence of the fluorine atom enhances the compound's lipophilicity and may improve its binding affinity to biological targets. The thiophene ring contributes to the compound's reactivity and interaction with various enzymes and receptors. The benzamide moiety is known for its role in biological activity, particularly in drug design.

Biological Activities

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.

- Anticancer Activity : The compound has been investigated for its potential to inhibit cancer cell proliferation. Similar compounds have shown efficacy against various cancer cell lines, indicating that this compound could have comparable effects.

- CNS Modulation : There is emerging evidence that compounds with similar structures may influence CNS activity. This opens avenues for research into neuroprotective or neuroactive properties of this compound.

While specific details on the mechanism of action for this compound are still being elucidated, it is hypothesized that:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

- Cellular Pathways : It could disrupt cellular processes involved in cancer cell survival or microbial growth, potentially inducing apoptosis in targeted cells.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Structural Features |

|---|---|---|

| Sulfathiazole | Antimicrobial | Contains a thiazole ring |

| Ritonavir | Antiretroviral | Contains a thiazole moiety |

| Abafungin | Antifungal | Thiazole structure |

These comparisons highlight the potential of this compound as a lead compound for drug development due to its unique structural characteristics.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar benzamide derivatives. For instance:

- Synthesis and Evaluation : A study on benzamide derivatives reported promising anticancer activities against various cell lines. These findings suggest that modifications in the benzamide structure can significantly enhance biological activity .

- Antimicrobial Studies : Research involving related compounds has shown effectiveness against resistant strains of bacteria, indicating that structural modifications can lead to improved antimicrobial properties .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-fluoro-N-(2-(thiophen-3-yl)benzyl)benzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling 2-(thiophen-3-yl)benzylamine with 3-fluorobenzoyl chloride under basic conditions. A modified procedure from analogous benzamide syntheses (e.g., 3n in ) suggests using a 3:1 molar ratio of amine to acyl chloride in a polar aprotic solvent (e.g., DMF) at 0–25°C. Post-reaction purification via silica gel chromatography with gradients like petroleum ether/acetone (4:1) can yield ~78% isolated product. Optimization includes adjusting reaction time, stoichiometry, and solvent polarity to minimize side reactions (e.g., over-acylation) .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic techniques?

1H and 13C NMR are critical for confirming connectivity and substituent positions. Key features include:

- Fluorine-induced deshielding of adjacent aromatic protons (δ ~7.0–7.5 ppm).

- Thiophene ring protons (δ ~6.8–7.3 ppm) with distinct coupling patterns.

- Benzyl CH2 resonance (δ ~4.5–5.0 ppm) and amide NH (δ ~8.5–9.5 ppm).

For crystallographic validation, single-crystal X-ray diffraction (e.g., using a Stoe IPDS-II diffractometer) with SHELXL refinement () resolves bond lengths, angles, and torsional conformations. Disorder in aromatic rings, if present, is addressed via occupancy refinement .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation, particularly when comparing experimental and computational results?

Discrepancies may arise from dynamic effects (e.g., rotamers) or solvent-dependent shifts. Strategies include:

- Performing variable-temperature NMR to identify exchange broadening.

- Comparing experimental NMR shifts with density functional theory (DFT)-calculated values (e.g., using B3LYP/6-31G*).

- Validating crystallographic data against NMR assignments to resolve ambiguities in substituent positioning .

Q. What experimental design considerations are critical for evaluating the biological activity of this compound in enzyme inhibition assays?

- Target Selection : Prioritize enzymes with known benzamide interactions (e.g., kinases, hydrolases).

- Assay Conditions : Use physiologically relevant pH (7.4) and temperature (37°C) with DMSO as a co-solvent (<1% v/v).

- Controls : Include positive inhibitors (e.g., staurosporine for kinases) and vehicle controls.

- Data Analysis : Fit dose-response curves to calculate IC50 values and assess Hill slopes for cooperative effects. Reference studies on analogous compounds () guide mechanistic hypotheses .

Q. How can computational chemistry predict the binding mode and pharmacokinetic properties of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., PDB: 4Y7D).

- ADMET Prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions based on LogP (~3.5) and topological polar surface area (~70 Ų).

- QSAR Modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity, thiophene’s π-stacking) with activity data from structural analogs .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

- Solvent Screening : Test mixed solvents (e.g., DCM/hexane, ethanol/water) for slow evaporation.

- Temperature Gradients : Use thermal cycling (4°C to 40°C) to induce nucleation.

- Additives : Introduce trace co-solvents (e.g., dioxane) or salts (e.g., NH4PF6) to modulate crystal packing. Successful crystallization of related fluorobenzamides () highlights the importance of aromatic π-π interactions and hydrogen-bond networks .

Q. How are reaction byproducts identified and characterized during scale-up synthesis?

- LC-MS Monitoring : Track reaction progress with reverse-phase HPLC coupled to high-resolution mass spectrometry (HRMS).

- Isolation Techniques : Use preparative TLC or flash chromatography to separate byproducts (e.g., diacylated species).

- Structural Elucidation : Compare HRMS and NMR data of impurities with predicted side products (e.g., over-alkylation at the thiophene sulfur) .

Data Contradiction and Validation

Q. How should researchers resolve conflicts between theoretical and experimental data, such as unexpected NOESY correlations or DFT-optimized geometries?

- Conformational Analysis : Perform molecular dynamics (MD) simulations to identify low-energy conformers matching NOESY data.

- Torsional Angle Adjustments : Manually refine DFT geometries to align with crystallographic torsion angles (e.g., C–N–C–C dihedrals).

- Validation Metrics : Cross-check calculated IR/Raman spectra with experimental data to confirm functional group assignments .

Q. What statistical methods are recommended for analyzing dose-response data in biological assays to ensure reproducibility?

- Nonlinear Regression : Use GraphPad Prism to fit sigmoidal curves (four-parameter logistic model) with 95% confidence intervals.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.

- Power Analysis : Predefine sample sizes (n ≥ 3) to achieve α = 0.05 and β = 0.2. Studies in and exemplify rigorous statistical reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.